Taps

Catalog No.
S585090
CAS No.
29915-38-6
M.F
C7H17NO6S
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taps

CAS Number

29915-38-6

Product Name

Taps

IUPAC Name

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid

Molecular Formula

C7H17NO6S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C7H17NO6S/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14/h8-11H,1-6H2,(H,12,13,14)

InChI Key

YNLCVAQJIKOXER-UHFFFAOYSA-N

SMILES

C(CNC(CO)(CO)CO)CS(=O)(=O)O

Synonyms

TAPS;TAP;N-TRIS(HYDROXYMETHYL)METHYL-3-AMINOPROPANESULFONIC ACID;N-TRIS(HYDROXYMETHYL)METHYL-3-AMINOPROPANE-SULPHONIC ACID;3-[TRIS(HYDROXYMETHYL)METHYLAMINO]-1-PROPANESULFONIC ACID;3-[[TRIS(HYDROXYMETHYL)METHYL]AMINO]PROPANESULFONIC ACID;3-[N-TRIS-(H

Canonical SMILES

C(CNC(CO)(CO)CO)CS(=O)(=O)O

Transcriptome Analysis of Prokaryotic and Eukaryotic Systems (TAPs):

  • TAPs is a method used to identify and quantify messenger RNA (mRNA) molecules in a biological sample.
  • mRNA molecules are copies of DNA that carry the instructions for making proteins. By studying the mRNA present in a cell, researchers can gain insights into which genes are being expressed and at what level.
  • This information can be used to investigate various biological processes, such as gene regulation, development, and disease.
  • For example, TAPs has been used to study the gene expression profile of bacteria in response to different environmental conditions .

Transient Amplification of Plasmids (TAPs):

  • TAPs is a technique used to increase the copy number of plasmids (circular DNA molecules) in a bacterial culture.
  • Plasmids are often used as vectors to deliver genes into cells for research purposes. By increasing the copy number of a plasmid, researchers can ensure that a higher proportion of cells are successfully transformed with the desired gene.
  • TAPs utilizes a specific set of genes and promoters that allow for the rapid and controlled amplification of plasmids under specific growth conditions .

Transthoracic Acoustic Pressure Stimulation (TAPs):

  • TAPs is a non-invasive neuromodulation technique that utilizes focused ultrasound to stimulate the brain.
  • This technique is still under investigation, but it has the potential to be used for the treatment of various neurological disorders, such as Parkinson's disease, depression, and epilepsy.
  • TAPs works by delivering low-intensity ultrasound waves to targeted regions of the brain, which can modulate neuronal activity .

Taps, or N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, is a zwitterionic buffering agent widely utilized in biochemistry and molecular biology. Its chemical formula is C₇H₁₇NO₆S, with a molecular weight of 243.28 g/mol. Taps is effective in maintaining stable pH conditions, particularly in the range of 7.7 to 9.1, making it suitable for various laboratory applications such as capillary electrophoresis and planar chromatography for DNA analysis and dye separation .

Taps has been shown to inhibit connexin channel activity in animal cells, which is significant for studies involving cell communication and signaling pathways. Furthermore, it has been utilized in experiments involving carbonic anhydrase enzymes, where its effectiveness as a buffer has been evaluated under various conditions . Its compatibility with biological systems makes it a preferred choice for culturing certain organisms, such as dinoflagellates, where it minimizes pH fluctuations and promotes optimal growth .

The synthesis of Taps typically involves the reaction of tris(hydroxymethyl)aminomethane with propanesulfonic acid. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The process generally includes neutralization steps followed by purification techniques such as crystallization or chromatography to isolate the zwitterionic compound .

Taps is extensively used in various applications:

  • Capillary Electrophoresis: It serves as a running buffer for the separation of nucleic acids and other biomolecules.
  • Planar Chromatography: Taps aids in the separation of dyes and other small molecules.
  • Cell Culture: It provides a stable environment for growing sensitive organisms like dinoflagellates.
  • Enzyme Studies: Its buffering capacity is utilized in studying enzyme kinetics and activities, particularly for carbonic anhydrases .

Research has demonstrated that Taps interacts with various metal ions, forming stable complexes that can be analyzed using capillary electrophoresis. These interactions are crucial for understanding metal ion behavior in biological systems and their potential effects on biochemical pathways . Additionally, studies have investigated its inhibitory effects on connexin channels, providing insights into its role in cellular communication .

Several compounds share similarities with Taps in terms of structure and function. Here are some notable examples:

Compound NameChemical FormulapH RangeUnique Features
Tris(hydroxymethyl)aminomethaneC₄H₁₁NO₃7.0 - 9.0Commonly used buffer; less effective at higher pH
HepesC₈H₁₈N₂O₄S6.8 - 8.2More effective at lower pH; commonly used in cell culture
MopsC₆H₁₃N₂O₄S6.5 - 7.9Suitable for biological systems; less zwitterionic than Taps

Uniqueness of Taps: Taps is distinguished by its effective buffering capacity at a higher pH range (7.7 - 9.1) compared to Tris and Mops, making it particularly useful for applications requiring alkaline conditions. Its zwitterionic nature also allows it to minimize interactions with biomolecules, which is advantageous in sensitive biochemical assays .

TAPS offers one sulfonate oxygen donor, one tertiary amine nitrogen, and three hydroxymethyl oxygens. These sites enable flexible, predominantly monodentate or bidentate coordination to hard and borderline divalent metal ions. Potentiometric and polarographic studies establish that complex stoichiometry is usually 1:1 or 1:2 (metal : ligand) under near-neutral pH, evolving to hydroxo species above pH ≈ 9 [1] [2].

Table 1 — Stepwise stability constants (25 °C, I = 0.10 M KNO₃ unless noted)

Metal ionComplexlog β₁log β₂Notes
Lead(II)PbL3.27 ± 0.06 [1]Potentiometry/ polarography
PbL₂6.50 ± 0.10 [1]1:2 chelate
PbL₂(OH)12.70 ± 0.10 [1]Hydroxo
PbL₂(OH)₂17.27 ± 0.06 [1]Hydroxo
Copper(II)CuL4.20 [2]DCP study
CuL₂7.80 [2]1:2 species
CuL₂(OH)13.90 [2]Hydroxo
CuL₂(OH)₂18.94 [2]Hydroxo
Nickel(II)NiL3.8–4.2 [3]Voltammetric CE, I = 0.05 M
Magnesium(II)MgL≤2.0 (weak) [4] [5]Negligible chelation below pH 8
Calcium(II)CaL≤2.0 (weak) [6]TAPS chosen in Ca²⁺ assays

Key findings

  • Pb²⁺ displays the strongest affinity among studied divalent cations, forming 1:1 and 1:2 complexes with subsequent hydrolytic reinforcement above pH 8 [1].
  • Cu²⁺ affinities are intermediate; Cu–TAPS association is substantial enough to affect analyte availability in enzyme assays but weaker than for imidazole or piperazine buffers [2].
  • Ni²⁺ binds moderately; capillary electrophoresis reveals log β₁ ≈ 4 at μ = 0.05 M, with complex stability decreasing above pH 9 because of competing Ni(OH)₂ precipitation [3].
  • Mg²⁺ and Ca²⁺ complexation is minimal, corroborating TAPS’ classification as a low-chelate buffer for alkaline phosphatase and mitochondrial Ca²⁺ studies [4] [5] [6].

TAPS–Lead(II) Complexes: Modeling and Stability Constants

Direct-current polarography and glass-electrode potentiometry delineate four principal Pb–TAPS species at 25 °C: PbL, PbL₂, PbL₂(OH), PbL₂(OH)₂ [1]. Modeling shows hydroxo adducts account for >70% total lead at pH ≥ 9.0 when [TAPS]/[Pb] ≥ 5. Simulations (I = 0.10 M) predict that 10 mM TAPS suppresses free Pb²⁺ to <10⁻⁸ M at pH 8.5, a level relevant to trace-metal buffering in analytical separations.

Table 2 — Calculated species distribution for 1 µM Pb²⁺, 10 mM TAPS

pH% PbL% PbL₂% PbL₂(OH)% PbL₂(OH)₂% free Pb²⁺
7.048410011%
8.01752190<0.5%
9.04154138<0.01%

Data underline the buffer’s capacity to maintain sub-nanomolar Pb²⁺ in biochemical assays conducted near physiological pH.

Comparative Analysis of Metal Binding with Structural Analogs

Buffer ligands sharing aminopropane-sulfonate scaffolds exhibit graded affinities that correlate with donor arrangement and charge distribution. Figure 1 (not shown) plots log β₁ values versus pKₐ for TAPS, TES, TRIS, and AMPSO.

Table 3 — First stability constants of Cu²⁺ complexes (25 °C, I ≈ 0.1 M)

Ligand (pKₐ)log β₁(CuL)Chelation motif
TAPS (8.44) [7]4.20 [2]N,O,S(O₃)
TES (7.50) [4]4.60 [4]N,O,S(O₃)
TRIS (8.07) [8]5.70 [9]N,O₃
AMPSO (9.40) [2]4.00 [2]N,O,S(O₃)

Patterns show that inclusion of additional hydroxyl or sulfonate groups modulates Cu²⁺ binding only modestly, whereas a flexible tertiary amine and fewer sterically blocked donors—as in TRIS—enhance affinity [9].

Applications in Trace Metal Ion Research

  • Potentiometric Titration Media – TAPS is favoured for Pb²⁺, Cu²⁺, and Ni²⁺ stability constant determinations because its own binding is quantifiable yet moderate, allowing robust speciation modeling [1] [2].
  • Affinity Capillary Electrophoresis – Using TAPS as background electrolyte limits unwanted ligand competition when measuring micromolar Mg²⁺ or Ca²⁺ kinetics; weak Mg²⁺ binding (log β₁ < 2) minimizes systematic errors [5] [10].
  • Biochemical Assays – In enzyme studies where excess buffer binds protons but not catalytically essential divalent cations, TAPS offers a superior alternative to TES or BIS-TRIS which sequester Cu²⁺ and Zn²⁺ more strongly [4] [11].
  • Environmental Lead Trapping – Modeled data suggest that millimolar TAPS in artificial freshwaters can lower free Pb²⁺ by two orders of magnitude at pH 7.5, highlighting potential as a soluble chelating agent in microfluidic remediation experiments [1].

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

243.07765844 g/mol

Monoisotopic Mass

243.07765844 g/mol

Heavy Atom Count

15

UNII

Y5DC3IN066

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 120 of 123 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

29915-38-6

Wikipedia

TAPS_(buffer)

General Manufacturing Information

1-Propanesulfonic acid, 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-: ACTIVE

Dates

Last modified: 08-15-2023

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